iron;1,1,2-trichloro-N-ethylethanamine
Description
Iron;1,1,2-trichloro-N-ethylethanamine is a coordination complex comprising iron (Fe) and the organic ligand 1,1,2-trichloro-N-ethylethanamine. The ligand features a trichlorinated ethanamine backbone with an ethyl substituent on the nitrogen atom. Such complexes are of interest in coordination chemistry due to the electron-withdrawing effects of chlorine atoms, which influence the ligand’s donor strength and metal-binding stability.
Properties
CAS No. |
61318-15-8 |
|---|---|
Molecular Formula |
C4H8Cl3FeN |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
iron;1,1,2-trichloro-N-ethylethanamine |
InChI |
InChI=1S/C4H8Cl3N.Fe/c1-2-8-4(6,7)3-5;/h8H,2-3H2,1H3; |
InChI Key |
VBYVFVCFCZXESI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCl)(Cl)Cl.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron;1,1,2-trichloro-N-ethylethanamine typically involves the reaction of iron salts with 1,1,2-trichloro-N-ethylethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Iron;1,1,2-trichloro-N-ethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while reduction can produce iron complexes with lower oxidation states .
Scientific Research Applications
Iron;1,1,2-trichloro-N-ethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in iron-related disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iron;1,1,2-trichloro-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to iron-binding sites, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with iron;1,1,2-trichloro-N-ethylethanamine. Key differences in substituents, stability, and applications are highlighted:
2-Chloro-N-(2-Chloroethyl)-N-Ethylethanamine
- Structure : Contains two chlorine atoms (on the ethanamine backbone and ethyl group) and an ethyl substituent.
- Properties: Higher volatility compared to trichloro derivatives due to fewer chlorine atoms. Applications: Intermediate in organic synthesis, particularly for alkylating agents or surfactants .
1,1,2,2-Tetrafluoro-N,N-Dimethylethanamine
- Structure : Fluorinated ethanamine with dimethyl substituents.
- Properties :
Iron-Ethylenediamine Complexes
- Structure : Iron coordinated to ethylenediamine (NH₂CH₂CH₂NH₂).
- Properties :
- High stability constants due to chelate effect from bidentate ligand.
- Applications: Catalysis in oxidation reactions, wastewater treatment for heavy metal sequestration.
- Key Difference: The absence of halogen substituents reduces electron-withdrawing effects, enhancing ligand basicity compared to chlorinated analogs .

Data Table: Key Properties of Comparable Compounds
Research Findings and Functional Insights
- Chlorine vs. Fluorine Effects : Chlorinated amines exhibit greater reactivity in substitution reactions due to weaker C-Cl bonds compared to C-F bonds. However, fluorinated derivatives excel in thermal stability and resistance to hydrolysis .
- Iron Coordination: Trichloro substitution in the ligand likely reduces electron density at the nitrogen donor site, weakening iron-ligand bonds compared to non-halogenated analogs like ethylenediamine. This may limit catalytic efficiency but enhance selectivity in certain redox processes .
- Toxicity Considerations: Chlorinated ethanamines are generally more toxic than fluorinated or non-halogenated variants, necessitating stringent handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

